molecular formula C6H7NO3S B1364193 1-Methylpyridinium-2-sulfonate CAS No. 4329-93-5

1-Methylpyridinium-2-sulfonate

Cat. No.: B1364193
CAS No.: 4329-93-5
M. Wt: 173.19 g/mol
InChI Key: YBNCNAMRNBKKMS-UHFFFAOYSA-N
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Safety and Hazards

Safety data sheets suggest avoiding dust formation and breathing in mist, gas, or vapors when handling 1-Methylpyridinium-2-sulfonate . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, personnel should be evacuated to safe areas .

Biochemical Analysis

Biochemical Properties

1-Methylpyridinium-2-sulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a derivatization reagent in LC-MS/MS for the analysis of vitamin D metabolites . The nature of these interactions often involves the formation of stable complexes that enhance the detection sensitivity of the target molecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to improve the ionization efficiency of vitamin D metabolites in mass spectrometry, thereby facilitating better analysis of these compounds in cellular studies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a derivatization agent, forming stable complexes with target molecules, which enhances their detection in analytical procedures . This compound may also influence enzyme activity, either by inhibition or activation, depending on the context of its use .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for its effective use. Studies have shown that derivatized samples with this compound remain stable for up to 24 hours at -20°C and for one week at -80°C . These temporal effects ensure the reliability and accuracy of experimental results over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound’s dosage effects are limited, general principles of dosage-dependent responses can be applied. Higher doses may lead to toxic or adverse effects, while lower doses might be insufficient to elicit the desired biochemical responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role as a derivatization reagent. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic profile of the system under study .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical functions. It is transported via specific transporters or binding proteins that facilitate its localization and accumulation in target areas . This distribution pattern ensures that the compound reaches its site of action effectively.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization enhances its interaction with target biomolecules, thereby optimizing its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylpyridinium-2-sulfonate can be synthesized through the reaction of pyridine with methylating agents and sulfonating agents. One common method involves the reaction of pyridine with methyl iodide to form 1-methylpyridinium iodide, followed by sulfonation with sulfur trioxide or chlorosulfonic acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Methylpyridinium-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfinates, sulfides, and various substituted pyridinium derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylpyridinium-2-sulfonate is unique due to its specific positioning of the sulfonate group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

1-methylpyridin-1-ium-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-7-5-3-2-4-6(7)11(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNCNAMRNBKKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389334
Record name 1-methylpyridinium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4329-93-5
Record name 1-methylpyridinium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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